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This guide provides a comprehensive overview of the key spectroscopic data for Imidazole-4-
methanol (CAS No. 822-55-9), a vital heterocyclic building block in medicinal chemistry and
materials science. Understanding the spectroscopic signature of this compound is fundamental
for its identification, purity assessment, and the elucidation of its role in complex chemical
reactions. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data of Imidazole-4-methanol, offering not just the data itself, but
also the rationale behind the experimental choices and detailed protocols for data acquisition.

Introduction to Imidazole-4-methanol

Imidazole-4-methanol, also known as 4-(hydroxymethyl)imidazole, is a primary alcohol
derivative of imidazole. The imidazole ring is a prominent feature in many biologically active
molecules, including the amino acid histidine. The presence of both a hydroxyl group and the
imidazole moiety makes Imidazole-4-methanol a versatile precursor in the synthesis of
pharmaceuticals and functional materials. Its structural characterization is therefore of
paramount importance.

Below is the chemical structure of Imidazole-4-methanol:

Caption: Molecular Structure of Imidazole-4-methanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Imidazole-4-methanol, both *H and 3C NMR provide unambiguous structural
information.

'H NMR Spectroscopy

The *H NMR spectrum of Imidazole-4-methanol in deuterated dimethyl sulfoxide (DMSO-ds)
exhibits distinct signals for the protons of the imidazole ring, the methylene group, and the
hydroxyl group.

Table 1: *H NMR Spectroscopic Data for Imidazole-4-methanol in DMSO-de

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~75-7.6 s 1H H-2
~6.8-6.9 s 1H H-5
~4.4-45 S 2H -CHa2-
~5.0-5.2 t 1H -OH
~11.8-12.0 brs 1H N-H

Note: Chemical shifts are approximate and can vary slightly based on concentration and
instrument calibration. The hydroxyl and N-H protons are exchangeable with D20.

Interpretation and Experimental Rationale:

¢ Choice of Solvent: DMSO-ds is a common choice for polar molecules like Imidazole-4-
methanol due to its excellent solvating power. It is also useful for observing exchangeable
protons (like -OH and N-H), which often appear as broad signals.

e Signal Assignment:
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[e]

The downfield singlet at ~7.5-7.6 ppm is characteristic of the C-2 proton of the imidazole
ring, which is deshielded by the two adjacent nitrogen atoms.

o The singlet at ~6.8-6.9 ppm corresponds to the C-5 proton.

o The singlet at ~4.4-4.5 ppm is assigned to the methylene protons (-CHz-), which are
adjacent to the electron-withdrawing imidazole ring and the hydroxyl group.

o The triplet for the hydroxyl proton arises from coupling with the adjacent methylene
protons. This coupling is often not observed in other solvents due to rapid exchange.

o The broad singlet in the far downfield region (~11.8-12.0 ppm) is characteristic of the N-H
proton of the imidazole ring.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: 13C NMR Spectroscopic Data for Imidazole-4-methanol in DMSO-ds

Chemical Shift (d) ppm Assignment
~135 C-2

~127 C-4

~116 C-5

~55 -CHa-

Interpretation and Experimental Rationale:

o The chemical shifts of the imidazole ring carbons (C-2, C-4, and C-5) are in the expected
aromatic region. C-2 is the most downfield due to the influence of the two nitrogen atoms.

o The signal for the methylene carbon (-CHz-) appears at a higher field, consistent with an sps-
hybridized carbon attached to an oxygen and an aromatic ring.
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Caption: A typical workflow for acquiring NMR spectra.

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of Imidazole-4-methanol and dissolve it in
approximately 0.5-0.7 mL of DMSO-ds in a clean, dry NMR tube.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio (typically 16-64 scans).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14
ppm).

¢ 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C (e.g., 1024 or more scans).

o Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160
ppm).
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o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software. This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Imidazole-4-methanol (KBr Pellet)

Wavenumber (cm~2) Intensity Vibrational Mode

3100-3400 Broad, Strong O-H and N-H stretching

~3100 Medium C-H stretching (aromatic)
~2850-2950 Medium C-H stretching (aliphatic -CHz-)
~1600-1650 Medium C=N stretching (imidazole ring)
~1450-1550 Medium C=C stretching (imidazole ring)

C-O stretching (primary
~1050-1150 Strong
alcohol)

Interpretation and Experimental Rationale:

o KBr Pellet Method: For solid samples like Imidazole-4-methanol, the KBr pellet technique is
a standard method. The compound is finely ground with potassium bromide and compressed
into a transparent disk, which allows for transmission IR analysis.

 Vibrational Assignments:

o The broad, intense band in the 3100-3400 cm~1 region is characteristic of hydrogen-
bonded O-H and N-H stretching vibrations, confirming the presence of the alcohol and
imidazole functionalities.

o The absorptions around 3100 cm~* and in the 1450-1650 cm~? region are typical for the
imidazole ring C-H, C=N, and C=C stretching modes.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b184089?utm_src=pdf-body
https://www.benchchem.com/product/b184089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

o The peaks in the 2850-2950 cm~* range are due to the symmetric and asymmetric
stretching of the methylene C-H bonds.

o Astrong band in the 1050-1150 cm~1 region is indicative of the C-O stretching of a primary
alcohol.

Click to download full resolution via product page

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet)

o Sample and KBr Preparation: Dry spectroscopic grade KBr powder in an oven at ~110°C for
several hours to remove any absorbed water.

» Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of Imidazole-4-methanol
to a fine powder. Add approximately 100-200 mg of the dried KBr and mix thoroughly by
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grinding until a homogeneous mixture is obtained.

o Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure
(typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of a
pure KBr pellet should be collected for background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectral Data for Imidazole-4-methanol (Electron lonization)

m/z Relative Intensity Proposed Fragment
98 Moderate [M]* (Molecular lon)
97 High [M-H]*

81 High [M-OH]*

69 Moderate [M-CH20H]*

54 Moderate [CsHaN]*

Note: The fragmentation pattern can vary depending on the ionization method and energy.
Interpretation and Fragmentation Pathway:

e The molecular ion peak at m/z 98 confirms the molecular weight of Imidazole-4-methanol
(C4aHeN20).[1]

e The base peak is often observed at m/z 97, corresponding to the loss of a hydrogen atom.

e Asignificant fragment at m/z 81 is due to the loss of a hydroxyl radical (-OH).[1]
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e The peak at m/z 69 results from the cleavage of the C-C bond between the imidazole ring
and the methanol group, leading to the loss of the hydroxymethyl radical (-CH20H).

e The fragment at m/z 54 can be attributed to further fragmentation of the imidazole ring.[1]

[CaHeN20]+
m/z = 98
-H "OH - "CH20H
[CaH5N20]* [CaHsN2]* [C3H3Nz]*
m/z = 97 m/z = 81 m/z = 69

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for Imidazole-4-methanol in EI-MS.

Experimental Protocol for GC-MS

e Sample Preparation: Prepare a dilute solution of Imidazole-4-methanol (e.g., 1 mg/mL) in a
volatile organic solvent such as methanol or ethyl acetate.

 Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EI) source.

e Gas Chromatography:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.
o Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).

o Employ a temperature program to ensure good separation and peak shape, for example,
starting at 50°C and ramping up to 250°C.

e Mass Spectrometry:

o The EI source energy is typically set to 70 eV.
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o Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).

o Data Analysis: Identify the peak corresponding to Imidazole-4-methanol in the total ion
chromatogram and analyze its mass spectrum.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the
identification and characterization of Imidazole-4-methanol. The combination of NMR, IR, and
MS techniques allows for a thorough structural elucidation, confirming the presence of the key
functional groups and the overall molecular framework. The detailed experimental protocols
provided herein serve as a valuable resource for researchers working with this important
chemical entity, ensuring reliable and reproducible data acquisition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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